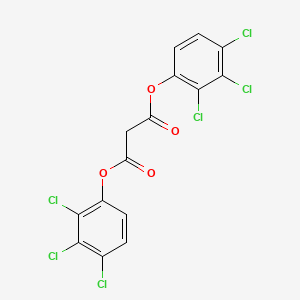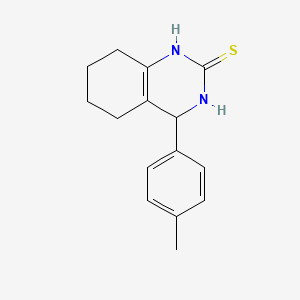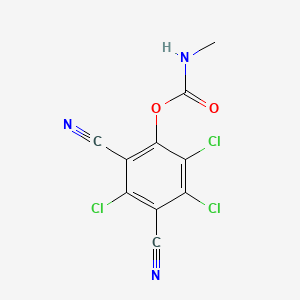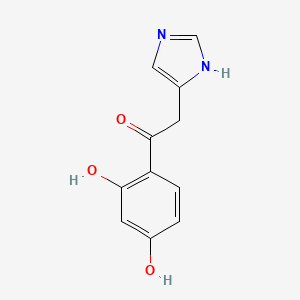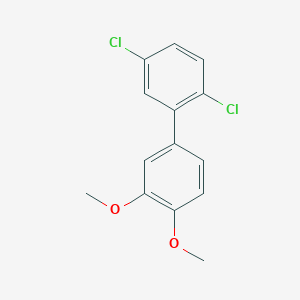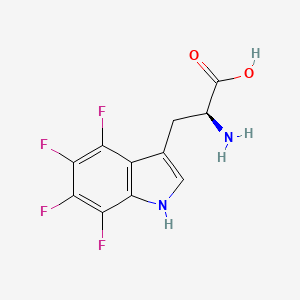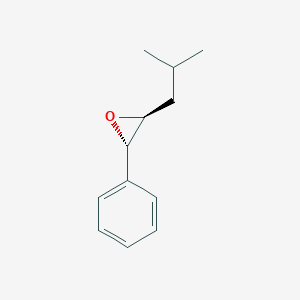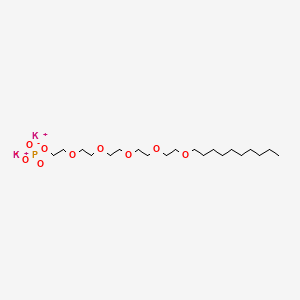
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, dipotassium salt is a complex organic compound with the molecular formula C20H42O6. This compound is characterized by its multiple ether linkages and a phosphate group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, dipotassium salt typically involves the reaction of 3,6,9,12,15-Pentaoxapentacosan-1-ol with phosphoric acid, followed by neutralization with potassium hydroxide to form the dipotassium salt. The reaction conditions often require controlled temperatures and pH to ensure the stability of the phosphate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, dipotassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or hypophosphite.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phosphites or hypophosphites.
Substitution: Formation of alkyl or acyl derivatives.
Scientific Research Applications
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, dipotassium salt involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in signal transduction pathways. The ether linkages provide flexibility and stability, allowing the compound to interact with various biomolecules effectively.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Similar structure but with different chain length and properties.
3,6,9,12,15-Pentaoxaheptadecan-1-ol: Another ether-containing compound with different applications.
3,6,9,12-Tetraoxapentacosan-1-ol: Similar backbone but with fewer ether linkages.
Uniqueness
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, dipotassium salt is unique due to its specific combination of ether linkages and a phosphate group, which imparts distinct chemical and biological properties. Its ability to form stable complexes and participate in phosphorylation reactions makes it valuable in various research and industrial applications.
Properties
CAS No. |
68480-00-2 |
|---|---|
Molecular Formula |
C20H41K2O9P |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
dipotassium;2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate |
InChI |
InChI=1S/C20H43O9P.2K/c1-2-3-4-5-6-7-8-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28-19-20-29-30(21,22)23;;/h2-20H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
InChI Key |
SQNHAXVEHGXIRM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCOP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





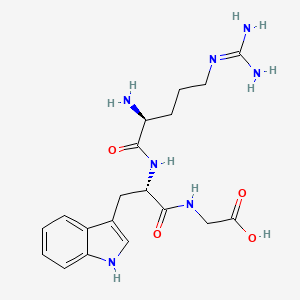
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
